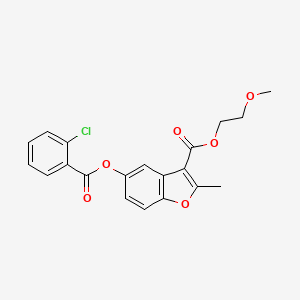

2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a 2-methyl group, a 2-methoxyethyl ester at position 3, and a 2-chlorobenzoyloxy group at position 5. Its molecular formula is C₂₀H₁₇ClO₆, with an average molecular mass of 388.800 g/mol and a monoisotopic mass of 388.071366 g/mol .

Properties

IUPAC Name |

2-methoxyethyl 5-(2-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO6/c1-12-18(20(23)25-10-9-24-2)15-11-13(7-8-17(15)26-12)27-19(22)14-5-3-4-6-16(14)21/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKNOTZQQUJGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Cl)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

Introduction of the Chlorobenzoyl Group: This step often involves Friedel-Crafts acylation using 2-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Esterification: The final step involves esterification of the carboxylic acid group with methoxyethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-Methoxyethyl 5-((2-Chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (Target Compound)

2-Methoxyethyl 5-((2-Chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate

2-Methoxyethyl 5-((4-Methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

2-Methoxyethyl 5-((2,6-Dichlorobenzyl)oxy)-6-bromo-2-methylbenzofuran-3-carboxylate

Methyl 2-Methyl-5-((2-Methylbenzoyl)oxy)benzofuran-3-carboxylate

- Key Differences : Methyl ester instead of methoxyethyl ester; 2-methylbenzoyloxy substituent.

- Impact : Lower molecular weight (324.33 g/mol ) and increased lipophilicity.

- Molecular Formula : C₁₉H₁₆O₅ .

Substituent Position and Electronic Effects

- Chlorine vs. Methoxy : Chlorine (electron-withdrawing) increases stability and resonance effects, whereas methoxy (electron-donating) enhances solubility .

- Fluorine Substitution : In 2-methoxyethyl 5-((4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate , fluorine’s electronegativity may improve metabolic stability compared to chloro analogs .

Ester Group Modifications

- Methoxyethyl vs. Methyl Esters : Methoxyethyl esters (e.g., target compound) offer improved solubility and reduced crystallinity compared to methyl esters (e.g., ), which are more lipophilic .

Data Tables

Table 1: Structural and Molecular Comparison of Benzofuran Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 637747-44-5 | C₂₀H₁₇ClO₆ | 388.80 | 2-Chlorobenzoyloxy, methoxyethyl ester |

| 2-Methoxyethyl 5-((2-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate | - | C₂₀H₁₉ClO₅ | 374.82 | 2-Chlorobenzyloxy, methoxyethyl ester |

| 2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate | 300556-89-2 | C₂₁H₂₀O₇ | 384.40 | 4-Methoxybenzoyloxy, methoxyethyl ester |

| 2-Methoxyethyl 5-((2,6-dichlorobenzyl)oxy)-6-bromo-2-methylbenzofuran-3-carboxylate | 488851-77-0 | C₂₁H₁₈BrCl₂O₅ | 485.96 | 2,6-Dichlorobenzyloxy, bromo, methoxyethyl ester |

| Methyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate | 308297-71-4 | C₁₉H₁₆O₅ | 324.33 | 2-Methylbenzoyloxy, methyl ester |

Research Findings

Physicochemical Properties

Biological Activity

2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound derived from the benzofuran class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its molecular formula and its structure features a benzofuran moiety substituted with a methoxyethyl group and a chlorobenzoyl ester. This structural configuration is believed to influence its biological properties significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including this compound. The following table summarizes key findings from research on related compounds:

| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung), HeLa (cervical) | 15.4 (A549), 12.8 (HeLa) | Induction of apoptosis via mitochondrial pathway |

| Related Benzofuran Derivative | MCF-7 (breast), PC3 (prostate) | 10.5 (MCF-7), 8.9 (PC3) | Inhibition of cell proliferation through cell cycle arrest |

| Doxorubicin (Standard Drug) | A549, HeLa | 10.0 (A549), 9.0 (HeLa) | DNA intercalation and topoisomerase inhibition |

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Research indicates that the compound activates mitochondrial pathways leading to cytochrome c release and subsequent caspase activation, which are critical steps in the apoptotic process .

Additionally, molecular docking studies have shown that this compound interacts favorably with key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These interactions suggest a potential dual mechanism where the compound not only inhibits cancer cell proliferation but also promotes programmed cell death .

Case Studies

- In Vitro Studies : A study evaluated the anticancer effects of various benzofuran derivatives, including our compound, against A549 and HeLa cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

- Morphological Changes : Microscopic examination revealed that treated cancer cells displayed typical morphological changes associated with apoptosis, such as cell shrinkage and chromatin condensation, further confirming the compound's efficacy as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.